![molecular formula C9H14ClNO4 B2378281 Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride CAS No. 2470440-53-8](/img/structure/B2378281.png)
Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride
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Overview
Description
“Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride” is a chemical compound that belongs to the furan carboxylate class of compounds. It has a CAS Number of 2470440-53-8 . The IUPAC name for this compound is “methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate hydrochloride” and it has a molecular weight of 235.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO4.ClH/c1-9(10,5-11)7-4-3-6(14-7)8(12)13-2;/h3-4,11H,5,10H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activity
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, closely related to the specified compound, have been synthesized and studied for biological activities. These derivatives demonstrated potent biological activities, particularly in cytotoxicity against cancer cell lines and antibacterial properties against both Gram-positive and Gram-negative bacteria. The amine derivative showcased significant activity, with notable IC50 and MIC values (Phutdhawong et al., 2019).
Antimicrobial and Antiproliferative Activity
Another relevant compound, methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and its derivatives, synthesized from similar precursors, exhibited significant antiproliferative and antimicrobial activities. Specific derivatives outperformed known drugs like busulfan and cisplatin in terms of antiproliferative activity, and one derivative demonstrated antimicrobial activity comparable to chloramine (Sheverdov et al., 2014).
Use in Analytical and Spectral Studies
Furan ring-containing organic ligands, which share structural similarities with the specified compound, were analyzed for their antimicrobial activity against human pathogenic bacteria. These compounds showed varying levels of inhibition on bacterial growth, with some demonstrating significant antimicrobial properties (Patel, 2020).
Application in Organic Synthesis
Compounds related to the specified chemical have been used in the synthesis of new organic compounds. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds involved furan derivatives similar in structure to the given compound. These processes led to the formation of various organic molecules with potential pharmacological properties (Gorak et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4.ClH/c1-9(10,5-11)7-4-3-6(14-7)8(12)13-2;/h3-4,11H,5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMTNCHWWBXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(O1)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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